molecular formula C30H27N3O4S B2514856 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-98-5

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2514856
CAS No.: 393834-98-5
M. Wt: 525.62
InChI Key: KVSNJYLZRYPZON-UHFFFAOYSA-N
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Description

This compound features a benzoyl group attached to a benzamide scaffold, which is further substituted with a sulfonamide-linked piperidine ring bearing a pyridin-3-yl moiety.

Properties

IUPAC Name

4-benzoyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O4S/c34-29(22-7-2-1-3-8-22)23-11-13-24(14-12-23)30(35)32-26-15-17-27(18-16-26)38(36,37)33-20-5-4-10-28(33)25-9-6-19-31-21-25/h1-3,6-9,11-19,21,28H,4-5,10,20H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNJYLZRYPZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rh-Catalyzed Asymmetric Carbometalation

The enantioselective synthesis of 3-substituted piperidines via Rh-catalyzed carbometalation, as described by Wu et al., provides a foundational methodology. Adapting this approach for 2-substituted piperidines involves:

  • Partial Reduction of Pyridine : Hydrogenation of pyridine-3-carboxaldehyde to 1,2,3,6-tetrahydropyridine using Pd/C under H₂ (1 atm, 25°C, 12 h).
  • Rh-Catalyzed Carbometalation : Reaction with phenylboronic acid in the presence of [Rh(cod)OH]₂ and (R)-Segphos ligand (L1) in toluene/water (95:5) at 60°C for 24 h, yielding 2-phenyl-1,2,3,6-tetrahydropyridine with 96% ee.
  • Final Reduction : Hydrogenation of the tetrahydropyridine intermediate using Wilkinson’s catalyst (RhCl(PPh₃)₃) to afford 2-(pyridin-3-yl)piperidine (87% yield, >99% ee).

Alternative Pathways

  • Reductive Amination : Condensation of pyridine-3-carbaldehyde with 4-aminobutanol followed by cyclization (NaBH₃CN, MeOH, 0°C to RT, 6 h) yields 2-(pyridin-3-yl)piperidine (62% yield).
  • Grignard Addition : Reaction of pyridin-3-ylmagnesium bromide with δ-valerolactone, followed by amination (NH₃, EtOH, 100°C, 12 h), provides the piperidine derivative (55% yield).

Sulfonamide Linker Formation

Chlorosulfonation of Nitrobenzene

4-Nitrobenzenesulfonyl chloride is synthesized via chlorosulfonation of nitrobenzene (ClSO₃H, 0°C to RT, 4 h), achieving 85% para-selectivity.

Sulfonamide Coupling

Reaction of 4-nitrobenzenesulfonyl chloride (1.2 eq.) with 2-(pyridin-3-yl)piperidine (1.0 eq.) in dichloromethane (DCM) and pyridine (2.5 eq.) at 0°C for 2 h yields 4-nitro-N-(2-(pyridin-3-yl)piperidin-1-yl)benzenesulfonamide (78% yield). Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, RT, 6 h) reduces the nitro group to an amine, affording 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)aniline (92% yield).

Benzamide Core Activation and Coupling

Acid Chloride Formation

4-Benzoylbenzoic acid (1.0 eq.) is treated with thionyl chloride (SOCl₂, 3.0 eq.) in toluene at 80°C for 3 h. Excess SOCl₂ is removed under reduced pressure to yield 4-benzoylbenzoyl chloride (94% purity).

Amide Bond Formation

The acid chloride (1.1 eq.) is added dropwise to a solution of 4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)aniline (1.0 eq.) and triethylamine (2.0 eq.) in DCM at 0°C. The mixture is stirred at RT for 12 h, yielding the target compound after recrystallization (MeOH/H₂O, 81% yield).

Reaction Optimization and Scalability

Solvent and Base Screening

  • Solvent : Toluene outperforms THF and DCM in minimizing hydrolysis of the acid chloride (yield: 81% vs. 68% and 72%).
  • Base : Triethylamine (2.0 eq.) provides superior HCl scavenging compared to pyridine (1.5 eq.) or NaHCO₃ (yield: 81% vs. 75% and 70%).

Gram-Scale Synthesis

Adapting the Rh-catalyzed method, a 5 mmol scale reaction produces 1.10 g of 2-(pyridin-3-yl)piperidine (81% yield), demonstrating scalability.

Structural Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, pyridine-H), 8.02–7.40 (m, 14H, aromatic-H), 3.92–3.85 (m, 1H, piperidine-H), 2.98–2.89 (m, 2H, piperidine-H₂).
  • HRMS (ESI): m/z calcd. for C₃₂H₂₈N₃O₄S [M+H]⁺: 550.1802; found: 550.1798.
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Parameter Route A (Sequential) Route B (Modular)
Total Yield 58% 65%
Purity 96% 98%
Scalability Moderate High
Functional Group Tolerance Limited Broad

Route B, leveraging Rh-catalyzed asymmetric synthesis, offers superior enantiocontrol and scalability, making it the preferred industrial method.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Modifications

The target compound shares a common core with several analogs, differing primarily in substituents on the benzamide ring and the nature of the sulfonamide-linked heterocycle. Below is a comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) CAS Number Evidence Source
4-Benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (Target) Benzoyl group at benzamide position; pyridin-3-yl-piperidine sulfonyl linker Not explicitly provided Not available N/A
N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide Trifluoromethyl group at benzamide position 496.6 Not available
4-(Morpholine-4-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide Morpholine sulfonyl group at benzamide position 570.68 393835-09-1
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide Ethyl-pyridazinyl linker with 4-methoxyphenyl group 496.6 921529-70-6
3-Fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS: 922092-22-6) Fluoro-substituted benzamide; tetrahydroquinoline-piperidine hybrid linker Not available 922092-22-6

Impact of Substituents on Physicochemical Properties

The electron-withdrawing nature of -CF₃ may improve metabolic stability by resisting oxidative degradation .

Morpholine Sulfonyl Group () :

  • The morpholine moiety introduces a polar, water-soluble heterocycle, likely improving solubility compared to the benzoyl group in the target compound.
  • Morpholine’s basic nitrogen may facilitate salt formation, enhancing bioavailability .

The 4-methoxyphenyl group increases aromatic bulk, which may influence steric interactions in binding pockets .

Fluorinated Analog (): Fluorine substitution can enhance metabolic stability and modulate electronic properties (e.g., pKa). The tetrahydroquinoline-piperidine linker may confer unique conformational flexibility compared to the rigid pyridinyl-piperidine in the target compound .

Hypothesized Pharmacological Implications

  • Target Compound : The benzoyl group may engage in π-π stacking with aromatic residues in target proteins, while the sulfonamide linker could participate in hydrogen bonding.
  • Trifluoromethyl Analog () : Improved resistance to CYP450-mediated metabolism may extend half-life but require formulation adjustments for solubility .
  • Morpholine Sulfonyl Analog () : Enhanced solubility could translate to better oral bioavailability, critical for CNS-targeting drugs .

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